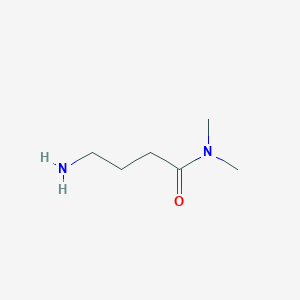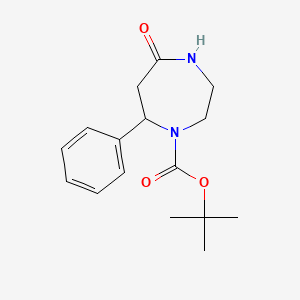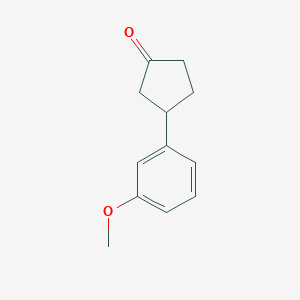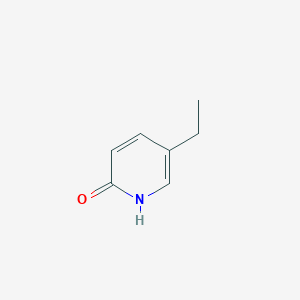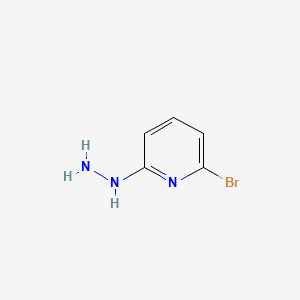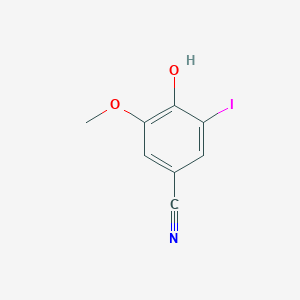![molecular formula C9H8N4O5 B1342756 5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid CAS No. 1006951-15-0](/img/structure/B1342756.png)
5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid is a derivative of isoxazole, which is a five-membered aromatic heterocycle containing an oxygen atom and a nitrogen atom at non-adjacent positions. This particular derivative features a methyl group at the 5-position of the isoxazole ring, a nitro-substituted pyrazolyl group at the 4-position, and a carboxylic acid functionality at the 3-position. The presence of these functional groups suggests that the compound could exhibit interesting chemical reactivity and potentially useful biological activity.
Synthesis Analysis
The synthesis of related isoxazole derivatives has been explored in the literature. For instance, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates involves a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide and methyl 4,4-diethoxy-3-p-tolylsulfinylbut-2-enoate, providing a scaffold for further functionalization into various isoxazole derivatives . Although the exact synthesis of 5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid is not detailed, similar synthetic strategies could be employed, such as the use of a nitrile oxide in a cycloaddition reaction followed by specific functional group transformations to introduce the nitro-pyrazolyl moiety.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be complex and diverse due to the presence of various substituents. For example, cobalt and nickel supramolecular complexes constructed from 5-methyl-1H-pyrazole-3-carboxylic acid exhibit hexagonal channels and are characterized by single crystal X-ray diffraction, demonstrating the potential for complex geometries and coordination chemistry in these types of compounds . The molecular structure of 5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid would likely be influenced by the electron-withdrawing nitro group and the electron-donating methyl group, affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Isoxazole derivatives can undergo a variety of chemical reactions. The synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles from 3-methyl isoxazole-5-carboxylic acid involves the use of thionyl chloride and corresponding amines or pyrazoles, indicating that carboxylic acid groups on isoxazole rings can be transformed into amides or coupled with other heterocycles . Similarly, the carboxylic acid group in 5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid could be subjected to amidation or esterification reactions, while the nitro group could participate in reduction reactions or serve as an electrophile in aromatic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can vary widely depending on their substituents. For example, the thermal stability of cobalt and nickel complexes with isoxazole ligands has been investigated through thermogravimetric analyses, showing higher thermal stability . The presence of a nitro group and a carboxylic acid in 5-Methyl-4-[(3-nitro-1H-pyrazol-1-yl)methyl]-isoxazole-3-carboxylic acid would likely influence its melting point, solubility, and stability. Additionally, the compound's luminescent and electrochemical properties could be of interest, as similar complexes have been shown to exhibit such properties . The compound's reactivity towards nucleophiles and electrophiles would also be an important aspect of its chemical properties, potentially making it a versatile intermediate for further chemical transformations.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties One area of research focuses on the synthesis and chemical behavior of compounds within the same family. For example, studies have been conducted on the hydrogen-bonded structures of related molecules, demonstrating the utility of these compounds in understanding molecular interactions and crystalline structures. These insights are crucial for designing drugs and materials with specific properties (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Coordination Chemistry and Material Science Research into pyrazole-dicarboxylate acid derivatives and their coordination with metals like Cu and Co has led to the synthesis of novel coordination complexes. These complexes have potential applications in catalysis, molecular recognition, and material science due to their unique structural and electronic properties (Radi, Yahyi, Et‐touhami, Jha, Adarsh, Robeyns, & Garcia, 2015).
Heterocyclic Chemistry and Drug Design The synthesis and transformations of pyrazole and isoxazole derivatives, including those similar to the compound , are of significant interest in heterocyclic chemistry. These compounds are precursors to various biologically active molecules and are studied for their potential applications in drug design and development. For instance, derivatives of pyrazole and isoxazole have been synthesized for their antimicrobial properties, indicating the relevance of this chemical class in developing new therapeutic agents (Siddiqui, Idrees, Khati, & Dhonde, 2013).
Safety And Hazards
As with any chemical compound, handling “5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid” would require appropriate safety precautions. It’s important to avoid long-term or frequent contact with the compound, avoid inhaling its dust or solution, and store it in a sealed container .
Future Directions
properties
IUPAC Name |
5-methyl-4-[(3-nitropyrazol-1-yl)methyl]-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O5/c1-5-6(8(9(14)15)11-18-5)4-12-3-2-7(10-12)13(16)17/h2-3H,4H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDWPSLIGAWWJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)CN2C=CC(=N2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-[(3-nitro-1H-pyrazol-1-YL)methyl]-isoxazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

